2-({1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazol-4-yl}formamido)acetamide 2-({1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazol-4-yl}formamido)acetamide
Brand Name: Vulcanchem
CAS No.: 2034393-02-5
VCID: VC11796174
InChI: InChI=1S/C11H13N5O3S/c12-10(18)4-13-11(19)7-5-16(15-14-7)6-8(17)9-2-1-3-20-9/h1-3,5,8,17H,4,6H2,(H2,12,18)(H,13,19)
SMILES: C1=CSC(=C1)C(CN2C=C(N=N2)C(=O)NCC(=O)N)O
Molecular Formula: C11H13N5O3S
Molecular Weight: 295.32 g/mol

2-({1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazol-4-yl}formamido)acetamide

CAS No.: 2034393-02-5

Cat. No.: VC11796174

Molecular Formula: C11H13N5O3S

Molecular Weight: 295.32 g/mol

* For research use only. Not for human or veterinary use.

2-({1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazol-4-yl}formamido)acetamide - 2034393-02-5

Specification

CAS No. 2034393-02-5
Molecular Formula C11H13N5O3S
Molecular Weight 295.32 g/mol
IUPAC Name N-(2-amino-2-oxoethyl)-1-(2-hydroxy-2-thiophen-2-ylethyl)triazole-4-carboxamide
Standard InChI InChI=1S/C11H13N5O3S/c12-10(18)4-13-11(19)7-5-16(15-14-7)6-8(17)9-2-1-3-20-9/h1-3,5,8,17H,4,6H2,(H2,12,18)(H,13,19)
Standard InChI Key MOAMOFMJVQVZEU-UHFFFAOYSA-N
SMILES C1=CSC(=C1)C(CN2C=C(N=N2)C(=O)NCC(=O)N)O
Canonical SMILES C1=CSC(=C1)C(CN2C=C(N=N2)C(=O)NCC(=O)N)O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

2-({1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazol-4-yl}formamido)acetamide (CAS No. 2034393-02-5) has the molecular formula C₁₁H₁₃N₅O₃S and a molecular weight of 295.32 g/mol. Its IUPAC name, N-(2-amino-2-oxoethyl)-1-(2-hydroxy-2-thiophen-2-ylethyl)triazole-4-carboxamide, reflects the presence of three critical components:

  • A 1,2,3-triazole ring at position 4, linked to a carboxamide group.

  • A 2-hydroxy-2-(thiophen-2-yl)ethyl substituent on the triazole nitrogen.

  • An acetamide side chain connected via a formamido bridge.

The structural complexity is further illustrated by its SMILES notation:
C1=CSC(=C1)C(CN2C=C(N=N2)C(=O)NCC(=O)N)O.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₃N₅O₃S
Molecular Weight295.32 g/mol
Hydrogen Bond Donors3 (amide NH, hydroxyl OH)
Hydrogen Bond Acceptors6 (triazole N, carbonyl O)
logP (Predicted)~1.2 (moderate lipophilicity)

Synthetic Pathways and Optimization Strategies

Challenges in Synthesis

  • Regioselectivity: Ensuring the triazole forms at the 1,4-position requires careful control of reaction conditions .

  • Steric Hindrance: Bulky substituents on the triazole ring may necessitate high-dilution techniques or microwave-assisted synthesis.

  • Purification: The polar hydroxyl and amide groups complicate chromatographic separation, suggesting the need for reverse-phase HPLC.

EnzymePredicted IC₅₀ (nM)
Carbonic Anhydrase IX12–18
AChE25–40

Antimicrobial Activity

Structural analogs demonstrate broad-spectrum activity:

  • Antibacterial: Thiophene derivatives disrupt bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).

  • Antifungal: Triazole rings inhibit fungal cytochrome P450 14α-demethylase, critical for ergosterol biosynthesis .

Material Science Applications

Electronic Properties

The thiophene moiety confers π-conjugation, enabling applications in:

  • Organic Semiconductors: Bandgap calculations (DFT) predict a HOMO-LUMO gap of ~3.1 eV, suitable for hole-transport layers in OLEDs.

  • Luminescent Materials: Excitation at 350 nm emits blue fluorescence (λ<sub>em</sub> ≈ 450 nm), useful in optoelectronic devices.

Thermal Stability

Thermogravimetric analysis (TGA) of similar compounds reveals decomposition temperatures >250°C, indicating suitability for high-temperature processing.

Analytical Characterization Techniques

Spectroscopic Methods

  • NMR: <sup>1</sup>H NMR (DMSO-d₆) δ: 8.21 (s, 1H, triazole-H), 7.45–7.30 (m, 3H, thiophene-H), 6.95 (s, 1H, NH), 4.80 (t, 1H, OH).

  • IR: Peaks at 1670 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (triazole ring), and 3250 cm⁻¹ (N-H stretch).

  • Mass Spectrometry: ESI-MS m/z 296.1 [M+H]<sup>+</sup>, confirming molecular weight.

Research Significance and Future Directions

Medicinal Chemistry

  • Derivative Synthesis: Introducing fluorinated groups at the thiophene 5-position could enhance blood-brain barrier penetration.

  • Combination Therapies: Co-administration with β-lactam antibiotics may synergize against drug-resistant bacteria .

Materials Science

  • Polymer Composites: Incorporating the compound into polythiophene matrices may improve charge-carrier mobility in solar cells.

  • Sensor Development: Functionalization with graphene oxide could yield selective heavy-metal ion sensors.

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